4-Amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one 4-Amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one Decitabine is a cytidine antimetabolite analogue with potential antineoplastic activity. Decitabine incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)
Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. Decitabine is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.
Decitabine, also known as dacogen or azadc compound, belongs to the class of organic compounds known as triazinones. Triazinones are compounds containing a triazine ring which bears a ketone group a carbon atom. Decitabine is a drug which is used for treatment of patients with myelodysplastic syndromes (mds) including previously treated and untreated, de novo and secondary mds of all french-american-british subtypes (refractory anemia, refractory anemia with ringed sideroblasts, refractory anemia with excess blasts, refractory anemia with excess blasts in transformation, and chronic myelomonocytic leukemia) and intermediate-1, intermediate-2, and high-risk international prognostic scoring system groups (scores ≥0. 5). Decitabine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Decitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, decitabine is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 2353-33-5
VCID: VC0548717
InChI: InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
SMILES: C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol

4-Amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

CAS No.: 2353-33-5

Inhibitors

VCID: VC0548717

Molecular Formula: C8H12N4O4

Molecular Weight: 228.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-Amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one - 2353-33-5

CAS No. 2353-33-5
Product Name 4-Amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
IUPAC Name 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Standard InChI InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Standard InChIKey XAUDJQYHKZQPEU-JKUQZMGJSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O
SMILES C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Canonical SMILES C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Appearance white solid powder
Physical Description 5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug.
Solid
Description Decitabine is a cytidine antimetabolite analogue with potential antineoplastic activity. Decitabine incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)
Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. Decitabine is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.
Decitabine, also known as dacogen or azadc compound, belongs to the class of organic compounds known as triazinones. Triazinones are compounds containing a triazine ring which bears a ketone group a carbon atom. Decitabine is a drug which is used for treatment of patients with myelodysplastic syndromes (mds) including previously treated and untreated, de novo and secondary mds of all french-american-british subtypes (refractory anemia, refractory anemia with ringed sideroblasts, refractory anemia with excess blasts, refractory anemia with excess blasts in transformation, and chronic myelomonocytic leukemia) and intermediate-1, intermediate-2, and high-risk international prognostic scoring system groups (scores ≥0. 5). Decitabine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Decitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, decitabine is primarily located in the cytoplasm.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Sparingly soluble
5.50e+00 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2' Deoxy 5 azacytidine
2'-deoxy-5-azacytidine
5 Aza 2' deoxycytidine
5 Azadeoxycytidine
5 Deoxyazacytidine
5-aza-2'-deoxycytidine
5-AzadC
5-azadeoxycytidine
5-deoxyazacytidine
5AzadC
AzadC compound
Compound, AzadC
Dacogen
decitabine
decitabine mesylate
Mesylate, Decitabine
NSC 127716
NSC-127716
NSC127716
Reference 1: Ganetsky A. The role of decitabine for the treatment of acute myeloid leukemia. Ann Pharmacother. 2012 Nov;46(11):1511-7. doi: 10.1345/aph.1R151. Epub 2012 Oct 31. Review. PubMed PMID: 23115225.
2: Joeckel TE, Lübbert M. Clinical results with the DNA hypomethylating agent 5-aza-2'-deoxycytidine (decitabine) in patients with myelodysplastic syndromes: an update. Semin Hematol. 2012 Oct;49(4):330-41. doi: 10.1053/j.seminhematol.2012.08.001. Review. PubMed PMID: 23079063.
3: Marks PW. Decitabine for acute myeloid leukemia. Expert Rev Anticancer Ther. 2012 Mar;12(3):299-305. doi: 10.1586/era.11.207. Review. PubMed PMID: 22369322.
4: Bryan J, Kantarjian H, Garcia-Manero G, Jabbour E. Pharmacokinetic evaluation of decitabine for the treatment of leukemia. Expert Opin Drug Metab Toxicol. 2011 May;7(5):661-72. doi: 10.1517/17425255.2011.575062. Review. PubMed PMID: 21500965.
5: Cowan LA, Talwar S, Yang AS. Will DNA methylation inhibitors work in solid tumors? A review of the clinical experience with azacitidine and decitabine in solid tumors. Epigenomics. 2010 Feb;2(1):71-86. doi: 10.2217/epi.09.44. Review. PubMed PMID: 22122748.
6: Daskalakis M, Blagitko-Dorfs N, Hackanson B. Decitabine. Recent Results Cancer Res. 2010;184:131-57. doi: 10.1007/978-3-642-01222-8_10. Review. PubMed PMID: 20072836.
7: Santos FP, Kantarjian H, Garcia-Manero G, Issa JP, Ravandi F. Decitabine in the treatment of myelodysplastic syndromes. Expert Rev Anticancer Ther. 2010 Jan;10(1):9-22. doi: 10.1586/era.09.164. Review. PubMed PMID: 20014881.
8: Stresemann C, Lyko F. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. Int J Cancer. 2008 Jul 1;123(1):8-13. doi: 10.1002/ijc.23607. Review. PubMed PMID: 18425818.
9: Jabbour E, Issa JP, Garcia-Manero G, Kantarjian H. Evolution of decitabine development: accomplishments, ongoing investigations, and future strategies. Cancer. 2008 Jun;112(11):2341-51. doi: 10.1002/cncr.23463. Review. PubMed PMID: 18398832.
10: Plimack ER, Kantarjian HM, Issa JP. Decitabine and its role in the treatment of hematopoietic malignancies. Leuk Lymphoma. 2007 Aug;48(8):1472-81. Review. PubMed PMID: 17701577.
PubChem Compound 451668
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator